REACTION_SMILES
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[C:22]([O:23][OH:24])([CH3:25])([CH3:26])[CH3:27].[CH3:28][N:29]1[CH2:30][CH2:31][CH2:32][C:33]1=[O:34].[CH3:2][C:3]([CH3:4])([O-:5])[CH3:6].[Cl:8][c:9]1[c:10]([Cl:21])[c:11]([N+:18](=[O:19])[O-:20])[cH:12][c:13]([N+:15](=[O:16])[O-:17])[cH:14]1.[K+:7].[NH3:1]>>[OH:5][c:14]1[c:9]([Cl:8])[c:10]([Cl:21])[c:11]([N+:18](=[O:19])[O-:20])[cH:12][c:13]1[N+:15](=[O:16])[O-:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(Cl)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc([N+](=O)[O-])c(Cl)c(Cl)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |